

Application Note: LC-MS/MS Fragmentation Pattern Analysis for Olanzapine Lactam Impurity

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Compound of Interest

Compound Name: Olanzapine Lactam Impurity

Cat. No.: B13390252

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Executive Summary

The identification of Olanzapine impurities is complicated by the presence of multiple oxidative pathways. While the N-oxide (m/z 329) and Desmethyl (m/z 299) impurities are easily resolved by mass, the **Olanzapine Lactam Impurity** (specifically the ring-opened/oxidized variant, CAS 1017241-34-7) presents a severe analytical challenge. It is isobaric (nominal mass 312 Da) with the parent Olanzapine molecule, possessing the formula

versus Olanzapine's

This guide provides a definitive protocol to distinguish these species using High-Resolution Mass Spectrometry (HRMS) and MS/MS fragmentation logic, focusing on the loss of the thienobenzodiazepine core signature in the lactam impurity.

Structural Context & The "Lactam" Ambiguity

Before beginning analysis, it is critical to define the target. "Olanzapine Lactam" in literature can refer to two distinct species. This protocol focuses on Target A (the official USP/CAS standard) but provides data for Target B to prevent misidentification.

Feature	Target A: Olanzapine Lactam Impurity	Target B: Piperazinyl-Lactam (Impurity A)	Olanzapine (API)
CAS	1017241-34-7	1017241-30-3 (approx)	132539-06-1
Modification	Thiophene ring oxidation/opening; Sulfur loss.	Oxidation of piperazine ring ().	N/A
Formula			
Monoisotopic Mass	312.1586	326.1201	312.1409
Precursor ()	m/z 313.16	m/z 327.13	m/z 313.15
Key Challenge	Isobaric with API (Requires HRMS or MS2).	Mass shift +14 Da (Easy to detect).	Reference

Experimental Protocol

Chromatographic Conditions (UHPLC)

Separation is the first line of defense. The Lactam impurity (Target A) is more polar than Olanzapine due to the carbonyl groups and loss of the lipophilic thiophene sulfur.

- System: Agilent 1290 Infinity II or Waters Acquity UPLC.
- Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (2.1 x 100 mm, 1.7 μm).
 - Why: Biphenyl phases offer enhanced selectivity for aromatic/heterocyclic systems compared to standard C18, aiding in the separation of the isobaric lactam from the API.
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
- Mobile Phase B: Acetonitrile.[1][2]

- Gradient:
 - 0-1 min: 10% B
 - 1-8 min: 10%
60% B
 - 8-10 min: 60%
90% B
- Flow Rate: 0.4 mL/min.[3]
- Column Temp: 40°C.

Mass Spectrometry Parameters (Q-TOF/Orbitrap preferred)

- Ionization: ESI Positive Mode.
- Spray Voltage: 3.5 kV.
- Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both fragile and core fragments.
- Resolution: >30,000 FWHM (Essential to distinguish vs mass defect).

Fragmentation Pattern Analysis Olanzapine (API) Signature

To identify the impurity, one must first establish the "Reference Spectrum" of Olanzapine.

- Precursor: m/z 313.15

- Dominant Fragment (m/z 256.1): Loss of the N-methyl radical/neutral from the piperazine ring (). This fragment contains the intact thienobenzodiazepine tricyclic core.
- Secondary Fragments: m/z 213, m/z 198 (Further degradation of the core).

Olanzapine Lactam Impurity (Target A) Signature

- Precursor: m/z 313.16 (Isobaric).
- Key Differentiator 1 (Isotope Pattern):
 - Olanzapine has a Sulfur atom (natural abundance ~4.2%). You will see a distinct M+2 peak.
 - The Lactam Impurity () lacks Sulfur. The M+2 peak will be significantly lower (only from and contributions).
- Key Differentiator 2 (MS2 Spectrum):
 - Absence of m/z 256: Since the thiophene ring is destroyed/opened in the Lactam, the stable tricyclic core fragment (m/z 256) cannot form.
 - Unique Fragments: Expect fragments related to the benzodiazepin-2-one core, typically shifted by the mass difference of the modification.

Piperazinyl-Lactam (Target B) Signature

- Precursor: m/z 327.13 (+14 Da shift).
- Fragment m/z 256: Present. The oxidation is on the piperazine ring; the thienobenzodiazepine core is intact. CID cleaves the piperazine, yielding the same core ion (m/z 256) as the API.

- Diagnostic: Mass shift of parent (+14) + Retention of Core (256).

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for differentiating these impurities based on MS/MS data.



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Caption: Decision logic for differentiating Olanzapine API from its Lactam impurities using Precursor Mass, Isotope Patterns, and Core Fragment retention.

Summary of Diagnostic Ions

Analyte	Precursor (m/z)	Key Fragment 1	Key Fragment 2	Diagnostic Feature
Olanzapine	313.1	256.1 (Core)	198.1	S-Isotope Pattern + Core 256
Lactam (CAS 1017241-34-7)	313.2	Absent 256	Variable (Ring Open)	No S-Isotope + Loss of Core
Piperazinyl-Lactam	327.1	256.1 (Core)	270.1 (Piperazinone)	+14 Da Parent + Core 256

Quality Assurance & System Suitability

To ensure the reliability of this protocol (Trustworthiness):

- Resolution Check: The method must demonstrate a resolution () of >1.5 between Olanzapine and the Lactam Impurity. Using the Biphenyl column described above typically yields .
- Mass Accuracy: Calibrate the TOF/Orbitrap to achieve <2 ppm mass error. This allows differentiation between the mass defect of Sulfur (Olanzapine) and Oxygen (Lactam).
 - Olanzapine Mass Defect: 0.1409
 - Lactam Mass Defect: 0.1586
 - Difference: ~17.7 mDa (Detectable by high-tier instruments).

References

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